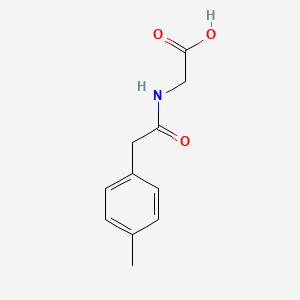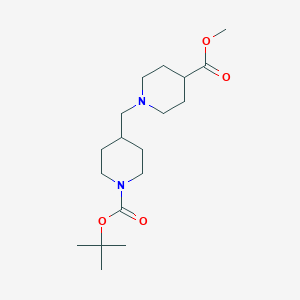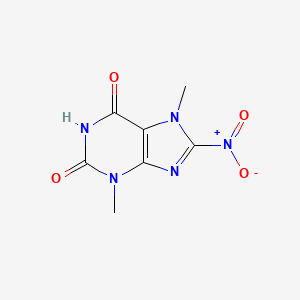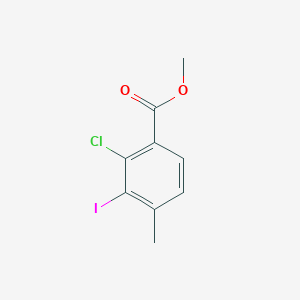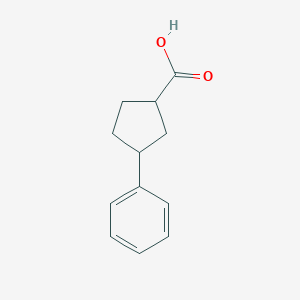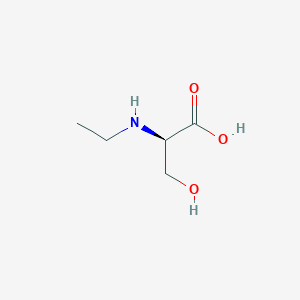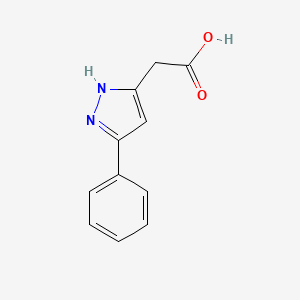
1H-Pyrazole-3-acetic acid, 5-phenyl-
Descripción general
Descripción
“1H-Pyrazole-3-acetic acid, 5-phenyl-” is an organic compound that belongs to the class of compounds known as phenylpyrazoles . It is a compound containing a pyrazole bound to a phenyl group . This compound is also known as “5-Ph-IAA” and is used as a bumped auxin-inducible degron (AID) ligand . The molecular formula of this compound is C11H10N2O2 .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system . A specific synthesis method involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .
Molecular Structure Analysis
The molecular structure of “1H-Pyrazole-3-acetic acid, 5-phenyl-” consists of a pyrazole ring bound to a phenyl group . The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles .
Aplicaciones Científicas De Investigación
Synthesis and Bioevaluation
Pyrazoles, including structures similar to 1H-Pyrazole-3-acetic acid, 5-phenyl-, are important heterocyclic compounds with a core structure in various compounds exhibiting significant agrochemical and pharmaceutical activities. Novel pyrazole derivatives have been synthesized using microwave conditions, showcasing potential properties like antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).
Chemical and Biological Properties
Pyrazole derivatives are recognized for their broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis of pyrazole heterocycles involves condensation followed by cyclization, highlighting the versatility of pyrazoles as synthons in organic chemistry (A. M. Dar & Shamsuzzaman, 2015).
Heterocyclic Compound Synthesis
The chemistry of pyrazole derivatives, such as 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, demonstrates their value as building blocks for synthesizing a diverse range of heterocyclic compounds. This versatility underlines the significant role of pyrazole-based compounds in medicinal chemistry and dye synthesis (M. A. Gomaa & H. Ali, 2020).
Biologic Applications of Pyrazole Carboxylic Acid Derivatives
Pyrazole carboxylic acid derivatives, closely related to 1H-Pyrazole-3-acetic acid, 5-phenyl-, serve as significant scaffolds in heterocyclic compounds due to their extensive biological activities. These derivatives have been explored for their antimicrobial, anticancer, anti-inflammatory, and antidepressant properties, providing a foundation for the development of new medicinal agents (A. Cetin, 2020).
Pharmacological Potentials of Pyrazole Analogs
Pyrazole analogs have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer effects. This has led to an increased focus on developing new drug candidates with the pyrazole moiety, aiming for compounds with improved efficacy and lesser side effects (S. Ganguly & Sony Jacob, 2017).
Safety and Hazards
The safety data sheet for a similar compound, “5-Phenyl-1H-pyrazole-4-carboxylic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects . They have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
For instance, some pyrazole derivatives have shown inhibitory activity against influenza A . The specific interactions of 2-(5-phenyl-1H-pyrazol-3-yl)acetic acid with its targets remain to be elucidated.
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological activities, suggesting they may affect multiple pathways
Result of Action
Some pyrazole derivatives have shown significant antileishmanial and antimalarial activities
Análisis Bioquímico
Biochemical Properties
It is known that pyrazole derivatives have been shown to exhibit diverse biological activities
Cellular Effects
Some pyrazole derivatives have shown cytotoxicity against several human cell lines
Molecular Mechanism
It is known that pyrazole derivatives can interact with various biomolecules
Propiedades
IUPAC Name |
2-(3-phenyl-1H-pyrazol-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWFQTYQQCMEED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60720272 | |
| Record name | (3-Phenyl-1H-pyrazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919198-86-0 | |
| Record name | (3-Phenyl-1H-pyrazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


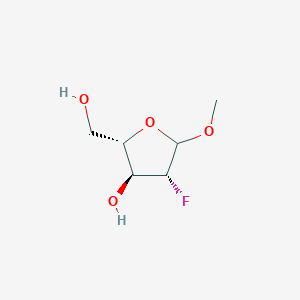
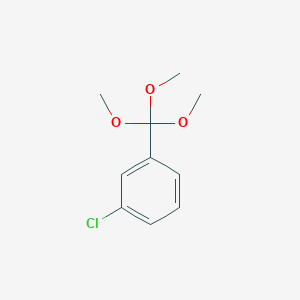
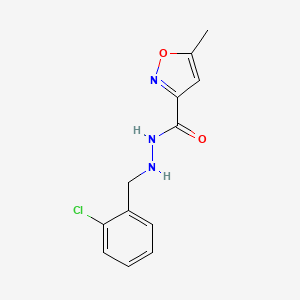

![[1,1'-Bianthracene]-9,9',10,10'-tetrone](/img/structure/B3058730.png)
